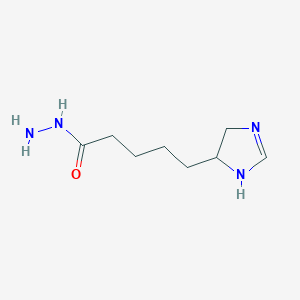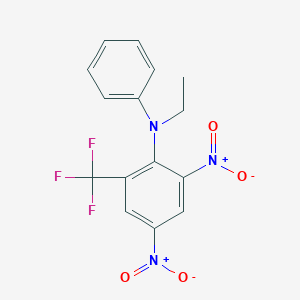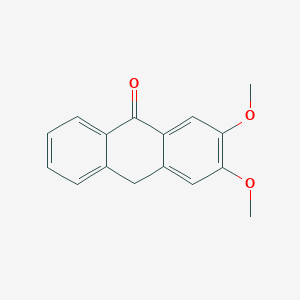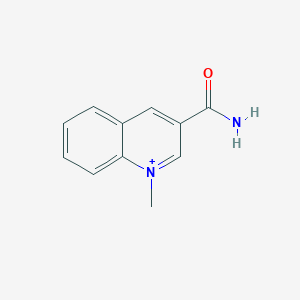
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with furan, thiophene, and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Substitution Reactions:
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: Its electronic properties allow it to participate in charge transfer processes in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Furan-2-yl)-2-(thiophen-2-yl)pyrimidine: Lacks the methylsulfanyl group, which may affect its reactivity and electronic properties.
6-(Methylsulfanyl)-2-(thiophen-2-yl)pyrimidine: Lacks the furan ring, which may influence its biological activity and material applications.
Uniqueness
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
87568-79-4 |
|---|---|
Molekularformel |
C13H10N2OS2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
4-(furan-2-yl)-6-methylsulfanyl-2-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C13H10N2OS2/c1-17-12-8-9(10-4-2-6-16-10)14-13(15-12)11-5-3-7-18-11/h2-8H,1H3 |
InChI-Schlüssel |
JZNUTDOTAKYVSD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=C1)C2=CC=CO2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)





